molecular formula C15H17BBrNO2 B13530640 6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

Cat. No.: B13530640
M. Wt: 334.02 g/mol
InChI Key: SQRAARCDMVZUGK-UHFFFAOYSA-N
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Description

6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromine atom at the 6th position and a boronic ester group at the 3rd position of the quinoline ring The boronic ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

    Bromination of Quinoline: Quinoline is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Borylation: The brominated quinoline is then subjected to a borylation reaction using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts such as palladium(II) acetate or palladium(0) complexes, along with bases like potassium phosphate or cesium carbonate, are used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.

Major Products

    Substitution Reactions: Products include substituted quinolines with various functional groups.

    Cross-Coupling Reactions: Products include biaryl or styrene derivatives.

    Oxidation and Reduction: Products include quinoline N-oxides or dihydroquinolines.

Scientific Research Applications

6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application:

    In Organic Synthesis: The boronic ester group acts as a nucleophile in cross-coupling reactions, forming carbon-carbon bonds.

    In Medicinal Chemistry: The compound interacts with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring and a methoxy group.

    2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Contains a thiazole ring instead of a quinoline ring.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring with two boronic ester groups.

Uniqueness

6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the combination of the quinoline ring, bromine atom, and boronic ester group. This unique structure imparts specific reactivity and properties that are valuable in various chemical transformations and applications.

Properties

Molecular Formula

C15H17BBrNO2

Molecular Weight

334.02 g/mol

IUPAC Name

6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C15H17BBrNO2/c1-14(2)15(3,4)20-16(19-14)11-7-10-8-12(17)5-6-13(10)18-9-11/h5-9H,1-4H3

InChI Key

SQRAARCDMVZUGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)Br)N=C2

Origin of Product

United States

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